
3-Amino-5-(4-chlorophenyl)thiophene-2-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-Amino-5-(4-chlorophenyl)thiophene-2-carbohydrazide” is a chemical compound with the molecular formula C11H10ClN3OS . It has a molecular weight of 267.74 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H10ClN3OS/c12-7-3-1-6 (2-4-7)9-5-8 (13)10 (17-9)11 (16)15-14/h1-5H,13-14H2, (H,15,16) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound has a predicted density of 1.439±0.06 g/cm3 . It is available in powder form . The melting and boiling points are not specified in the search results.Applications De Recherche Scientifique
Chemotherapeutic Potential
The research on thiophene-containing heterocyclic scaffolds, including compounds similar to 3-Amino-5-(4-chlorophenyl)thiophene-2-carbohydrazide, highlights their significance as potential chemotherapeutic agents. These compounds have been evaluated for their preliminary antimicrobial activity against a variety of Gram-positive and Gram-negative bacteria, as well as fungi strains. Some derivatives have shown promising inhibitory effects, suggesting their potential in developing new therapeutic agents against pathogenic microbes (Gaber & Bagley, 2011).
Antimicrobial and Antifungal Activities
A wide array of thiophene derivatives has been synthesized and assessed for antimicrobial and antifungal activities. These studies reveal that certain thiophene-based compounds exhibit significant levels of inhibitory activity against pathogenic bacteria and fungi, suggesting their use in treating infections and as a basis for developing new antimicrobial agents. Notably, some derivatives have demonstrated efficacy comparable to established drugs like Amphotericin B in inhibiting pathogenic moulds, which underscores their potential in antifungal therapy (Gaber & Bagley, 2011).
Corrosion Protection
The corrosion protection behavior of carbohydrazide-pyrazole compounds on mild steel in acidic solutions has been investigated. These studies highlight the efficiency of such compounds in significantly reducing corrosion, suggesting applications in protecting metal surfaces in industrial settings. The high inhibition efficiency, confirmed by electrochemical and computational approaches, points towards their potential in corrosion prevention strategies (Paul, Yadav, & Obot, 2020).
Anticonvulsant Properties
Research into 3,4-dialkyloxy thiophene bishydrazones and related compounds has uncovered their potential as anticonvulsants. These compounds have been tested in various seizure models, showing activity that could contribute to the development of new treatments for epilepsy and related seizure disorders. The synthesis and testing of these compounds provide a basis for further exploration of thiophene derivatives as neurological agents (Kulandasamy, Adhikari, & Stables, 2009).
Propriétés
IUPAC Name |
3-amino-5-(4-chlorophenyl)thiophene-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3OS/c12-7-3-1-6(2-4-7)9-5-8(13)10(17-9)11(16)15-14/h1-5H,13-14H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPDFAMPLLOPPNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(S2)C(=O)NN)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801327875 |
Source


|
| Record name | 3-amino-5-(4-chlorophenyl)thiophene-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801327875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
11.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24838966 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
749920-74-9 |
Source


|
| Record name | 3-amino-5-(4-chlorophenyl)thiophene-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801327875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(4-ethoxyphenyl)-5,7-dimethyl-9-(2-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2738648.png)

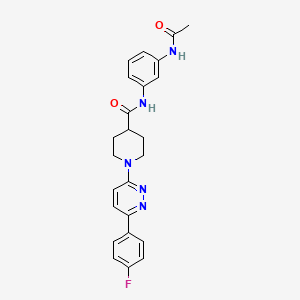
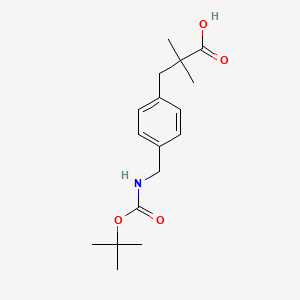

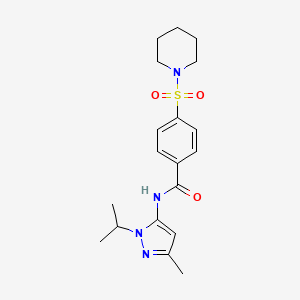
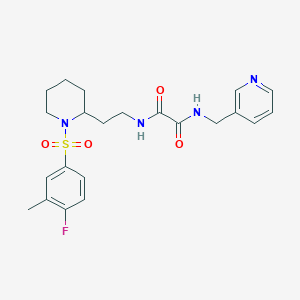
![N-cyclohexyl-2-({3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)butanamide](/img/structure/B2738662.png)
![2-(methylamino)-N-[4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B2738663.png)
![[1-(Aminomethyl)cyclopent-3-en-1-yl]methanol](/img/structure/B2738665.png)
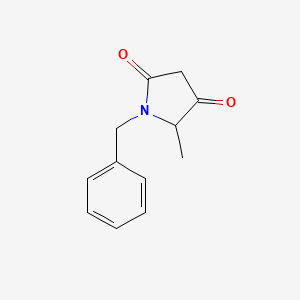
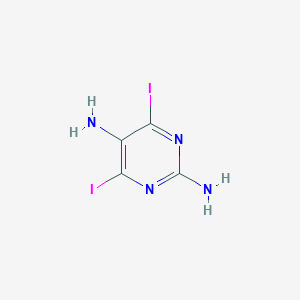
![1-(2-(4-chlorophenyl)-2-oxoethyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
methanone](/img/structure/B2738671.png)
